molecular formula C9H11BrF2Si B8371392 (4-Bromo-2,5-difluorophenyl)trimethylsilane

(4-Bromo-2,5-difluorophenyl)trimethylsilane

Cat. No. B8371392
M. Wt: 265.17 g/mol
InChI Key: VIYXTVOBDVJBIE-UHFFFAOYSA-N
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Patent
US08754229B2

Procedure details

To a solution of 1,4-dibromo-2,5-difluorobenzene (5 g, 18.4 mmol) in anhydrous Et2O (60 mL) at −78° C. (dry ice/acetone bath) was added n-BuLi (7.72 mL, 19.31 mmol) dropwise. The reaction mixture was stirred at −78° C. for 30 minutes (min) (light yellow color), then TMSCl (2.59 mL, 20.23 mmol) was added. The reaction mixture was allowed to slowly warm to 20° C. and was stirred for 12 h. The reaction mixture was poured into a saturated (satd) aqueous (aq) ammonium chloride solution (NH4Cl; 150 mL), and the crude product was extracted with Et2O (3×). The combined organic layers were washed with satd aq NaCl, dried over MgSO4, filtered and concentrated (orange/brown oil). The residue was purified by column chromatography (silica gel (SiO2), eluting with hexanes) to afford the title compound as a colorless oil (4.17 g, 86%): 1H NMR (400 MHz, CDCl3) δ 7.20 (dd, J=7.1, 5.1 Hz, 1H), 7.09 (dd, J=8.0, 4.4 Hz, 1H), 0.31 (d, J=0.9 Hz, 9H); 19F NMR (376 MHz, CDCl3) δ −105.42, −115.48; EIMS m/z 266.
Quantity
5 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.59 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5](Br)=[CH:4][C:3]=1[F:10].C(=O)=O.CC(C)=O.[Li]CCCC.[CH3:23][Si:24](Cl)([CH3:26])[CH3:25].[Cl-].[NH4+]>CCOCC>[Br:1][C:2]1[C:3]([F:10])=[CH:4][C:5]([Si:24]([CH3:26])([CH3:25])[CH3:23])=[C:6]([F:8])[CH:7]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)Br)F
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
7.72 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.59 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 30 minutes (min) (light yellow color)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to 20° C.
STIRRING
Type
STIRRING
Details
was stirred for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted with Et2O (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with satd aq NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (orange/brown oil)
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel (SiO2), eluting with hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1F)[Si](C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.17 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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